![molecular formula C9H11N5O B1517255 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-1H-pyrazol-5-amine CAS No. 1152534-41-2](/img/structure/B1517255.png)
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
The compound “4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a pyrazole ring, and an amine group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrazole rings, which are heterocyclic rings containing nitrogen and oxygen atoms. The cyclopropyl group would be a three-carbon ring attached to the oxadiazole ring .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the oxadiazole and pyrazole rings, as well as the amine group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and pyrazole rings could potentially make the compound more soluble in polar solvents .Scientific Research Applications
Chemical Synthesis and Reactivity
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-1H-pyrazol-5-amine is a compound that can participate in various chemical reactions due to the presence of reactive sites in its structure. The oxadiazole and pyrazole moieties are known for their reactivity, allowing for the synthesis of a wide range of derivatives with potential applications in material science, medicinal chemistry, and as intermediates in organic synthesis. For instance, oxadiazoles react with angle-strained alkenes and alkynes to yield mono- and bisadducts, opening a route to γ-pyrans and furan derivatives 1. Additionally, the synthesis approach involving copper-catalyzed cascade annulation of amidines and methylarenes highlights the versatility of 1,2,4-oxadiazoles, presenting a straightforward method to prepare oxadiazoles from simple starting materials .
Biological Activity and Applications
Compounds containing the 1,2,4-oxadiazol moiety have demonstrated a range of biological activities, including anticancer, antiangiogenic, and antimicrobial effects. Novel thioxothiazolidin-4-one derivatives containing oxadiazol, pyrazole, and other heterocyclic moieties have shown potential as anticancer agents, exhibiting significant tumor growth inhibition and antiangiogenic effects in mouse models . Similarly, derivatives with the pyrazole ring have been investigated for their insecticidal and antibacterial potential, indicating the diverse range of applications these compounds may have in developing new therapeutics and pesticides .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of 1,2,4-oxadiazole and pyrazole derivatives further exemplify the potential of these compounds in addressing various diseases and infections. A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing pyrazole moiety have been synthesized and shown to exhibit excellent antibacterial and antifungal activities, underscoring the importance of structural modifications to enhance biological efficacy .
properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-14-7(10)6(4-11-14)9-12-8(13-15-9)5-2-3-5/h4-5H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOKPCHLWPOOPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NC(=NO2)C3CC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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